molecular formula C9H10ClNO3 B12419060 (S)-Carisbamate-d4

(S)-Carisbamate-d4

Cat. No.: B12419060
M. Wt: 219.66 g/mol
InChI Key: OLBWFRRUHYQABZ-SFSAVJDPSA-N
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Description

(S)-Carisbamate-d4 is a deuterated form of (S)-Carisbamate, a compound known for its potential therapeutic applications. Deuterium, a stable hydrogen isotope, replaces the hydrogen atoms in the molecule, which can enhance the compound’s metabolic stability and alter its pharmacokinetic properties. This modification is particularly useful in drug development, as it can lead to improved efficacy and reduced side effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Carisbamate-d4 typically involves the incorporation of deuterium into the (S)-Carisbamate molecule. This can be achieved through various methods, including:

    Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterating agent.

    Deuterated Reagents: Using deuterated reagents in the synthesis process can directly introduce deuterium into the molecule.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogen-deuterium exchange processes or the use of deuterated starting materials. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-Carisbamate-d4 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-Carisbamate-d4 has a wide range of scientific research applications, including:

    Chemistry: Used as a reference compound in analytical chemistry to study reaction mechanisms and kinetics.

    Biology: Employed in biological studies to investigate metabolic pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new drugs and as a standard in quality control processes.

Mechanism of Action

The mechanism of action of (S)-Carisbamate-d4 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence its binding affinity and metabolic stability, leading to altered pharmacokinetics and pharmacodynamics. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-Carisbamate: The non-deuterated form of the compound.

    Deuterated Analogues: Other deuterated compounds with similar structures and properties.

Uniqueness

(S)-Carisbamate-d4 is unique due to the presence of deuterium, which can enhance its metabolic stability and alter its pharmacokinetic properties. This makes it a valuable tool in drug development and scientific research, offering potential advantages over non-deuterated analogues.

Properties

Molecular Formula

C9H10ClNO3

Molecular Weight

219.66 g/mol

IUPAC Name

[(2S)-2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-hydroxyethyl] carbamate

InChI

InChI=1S/C9H10ClNO3/c10-7-4-2-1-3-6(7)8(12)5-14-9(11)13/h1-4,8,12H,5H2,(H2,11,13)/t8-/m1/s1/i1D,2D,3D,4D

InChI Key

OLBWFRRUHYQABZ-SFSAVJDPSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[C@@H](COC(=O)N)O)Cl)[2H])[2H]

Canonical SMILES

C1=CC=C(C(=C1)C(COC(=O)N)O)Cl

Origin of Product

United States

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